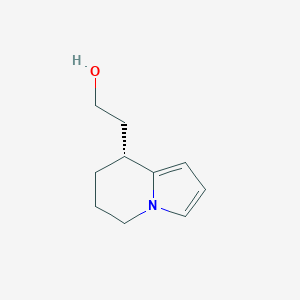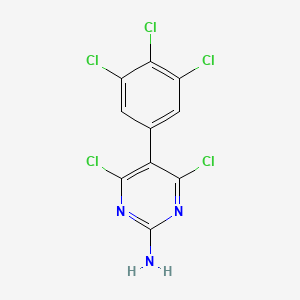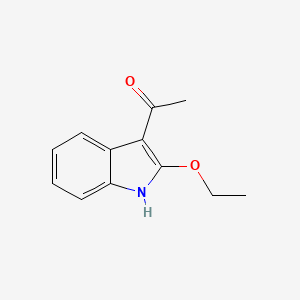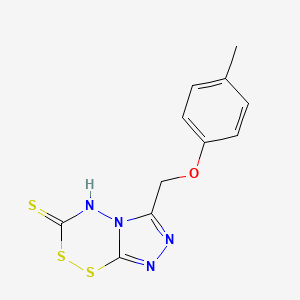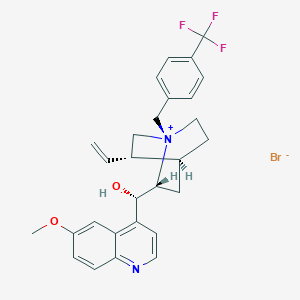
(1S,2R,4S,5S)-2-((S)-Hydroxy(6-methoxyquinolin-4-YL)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1S,2R,4S,5S)-2-((S)-Hydroxy(6-methoxyquinolin-4-YL)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide” is a complex organic molecule that features a quinuclidine core, a quinoline derivative, and a trifluoromethylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the Quinuclidine Core: This can be achieved through a series of cyclization reactions starting from simple amines and aldehydes.
Introduction of the Quinoline Derivative: This step often involves the use of Friedländer synthesis, where aniline derivatives react with ketones.
Attachment of the Trifluoromethylbenzyl Group: This can be done through nucleophilic substitution reactions.
Final Assembly and Bromide Addition: The final steps involve coupling the intermediates and introducing the bromide ion to form the quinuclidin-1-ium bromide salt.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the quinoline ring or the vinyl group.
Substitution: The trifluoromethylbenzyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products depend on the specific reactions but may include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays and imaging.
Industry
Material Science: Applications in the development of new materials with unique properties.
Agriculture: Potential use in agrochemicals for pest control.
作用機序
The compound’s mechanism of action involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
Quinuclidine Derivatives: Compounds with similar quinuclidine cores.
Quinoline Derivatives: Compounds with similar quinoline structures.
Trifluoromethylbenzyl Compounds: Compounds with similar trifluoromethylbenzyl groups.
Uniqueness
The unique combination of the quinuclidine core, quinoline derivative, and trifluoromethylbenzyl group sets this compound apart, potentially offering distinct biological and chemical properties.
特性
分子式 |
C28H30BrF3N2O2 |
|---|---|
分子量 |
563.4 g/mol |
IUPAC名 |
(S)-[(1S,2R,4S,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C28H30F3N2O2.BrH/c1-3-19-17-33(16-18-4-6-21(7-5-18)28(29,30)31)13-11-20(19)14-26(33)27(34)23-10-12-32-25-9-8-22(35-2)15-24(23)25;/h3-10,12,15,19-20,26-27,34H,1,11,13-14,16-17H2,2H3;1H/q+1;/p-1/t19-,20+,26-,27+,33-;/m1./s1 |
InChIキー |
TXOTWKIVWVPOMY-MYKLJKDMSA-M |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@H]4C=C)CC5=CC=C(C=C5)C(F)(F)F)O.[Br-] |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=C(C=C5)C(F)(F)F)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



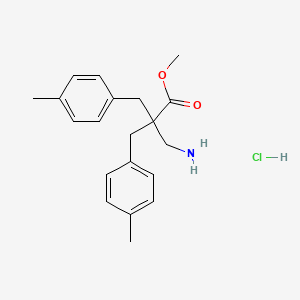
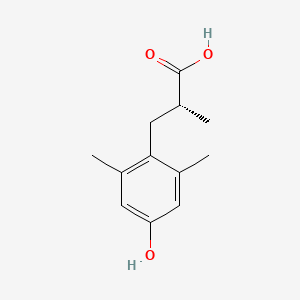

![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)


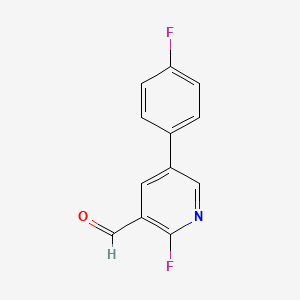
![5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate](/img/structure/B15246088.png)
![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)
